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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-nitropyridine

Cat. No.: B3027904 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-chloro-3-
nitropyridine

Abstract
This guide provides a comprehensive technical overview of the key spectroscopic data for 6-
Bromo-2-chloro-3-nitropyridine (CAS No: 91678-23-8), a vital heterocyclic building block in

the pharmaceutical and agrochemical industries.[1] As direct experimental spectra for this

specific compound are not widely published, this document leverages foundational

spectroscopic principles and comparative data from analogous structures to predict and

interpret its characteristic Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and

Mass Spectrometry (MS) data. This approach serves as a robust framework for researchers,

scientists, and drug development professionals engaged in the synthesis, identification, and

quality control of this and related substituted pyridines.

Molecular Structure and Physicochemical
Properties
6-Bromo-2-chloro-3-nitropyridine is a highly functionalized pyridine ring, making it a versatile

intermediate for complex organic synthesis.[1] The strategic placement of two halogen atoms

(a good leaving group at C2 and a versatile handle at C6) and a strongly electron-withdrawing

nitro group at C3 dictates its reactivity and its distinct spectroscopic signature.
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Table 1: Physicochemical Properties & Identifiers

Property Value Source(s)

Molecular Formula C₅H₂BrClN₂O₂ [2]

Molecular Weight 237.44 g/mol [2]

CAS Number 91678-23-8

Appearance Light yellow to yellow solid

InChI Key
WISCKHBEOBONJA-

UHFFFAOYSA-N
[2]

SMILES
O=--INVALID-LINK--

C1=CC=C(Cl)N=C1Br
[2]

Storage 2-8°C under inert gas

Methodology for Spectroscopic Analysis
The protocols described herein represent standardized, validated methods for the

characterization of small organic molecules like 6-Bromo-2-chloro-3-nitropyridine.

Adherence to these methodologies ensures data reproducibility and integrity.

Experimental Workflow
The logical flow for comprehensive analysis involves sequential, complementary techniques.
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Caption: General workflow for spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.03% v/v).

¹H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Use a 30-degree pulse

angle with a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3

Hz.

¹³C NMR Spectroscopy: Acquire proton-decoupled spectra on a 100 MHz spectrometer. Use

a 45-degree pulse angle with a 2-second relaxation delay to ensure adequate relaxation of

quaternary carbons. A sufficient number of scans (1024-2048) is necessary due to the low

natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be

collected prior to sample analysis.

Mass Spectrometry (MS)
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Introduce the sample via a direct insertion probe or GC inlet. Scan a mass

range of m/z 40-300 to detect the molecular ion cluster and key fragment ions.

Spectroscopic Data and Interpretation
The combination of electron-withdrawing groups (NO₂, Cl, and the pyridine nitrogen) and

halogens creates a highly deshielded aromatic system with predictable spectroscopic features.

Caption: Structure of 6-Bromo-2-chloro-3-nitropyridine.
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¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region

corresponding to the protons at the C4 and C5 positions.

Causality of Chemical Shifts: The pyridine nitrogen atom deshields adjacent protons (α-

protons > γ-protons > β-protons).[3][4] In this molecule, the protons at C4 and C5 are further

deshielded by the powerful electron-withdrawing effects of the nitro group at C3 and the

chlorine at C2. The bromine at C6 also contributes a modest deshielding effect.

Predicted Spectrum: Based on data for 2-chloro-3-nitropyridine (signals at δ 8.64, 8.25, 7.51

ppm), we can predict the spectrum for the target compound.[5] The two remaining protons at

C4 and C5 will be coupled to each other, appearing as doublets with a typical ortho-coupling

constant (³J).

H-4: This proton is adjacent to the nitro group and will be the most deshielded of the two. It

is expected to appear as a doublet.

H-5: This proton is ortho to the bromine at C6 and meta to the nitro group. It will be upfield

relative to H-4 and will also appear as a doublet.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton
Position

Predicted δ
(ppm)

Multiplicity
Coupling
Constant
(³JH4-H5, Hz)

Rationale

H-4 8.3 – 8.6 Doublet (d) ~8.0

Strongly

deshielded by

adjacent NO₂

group and ortho

to Cl.

H-5 7.6 – 7.9 Doublet (d) ~8.0

Deshielded by

ortho Br and

meta NO₂ group.
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, as there are no

elements of symmetry in the molecule.

Causality of Chemical Shifts: Carbon chemical shifts are influenced by hybridization and the

electronegativity of attached atoms.[6] Carbons bonded to electronegative atoms (N, Cl, Br,

and the NO₂ group) will be significantly deshielded and shifted downfield. Aromatic sp²

carbons typically resonate between 120-170 ppm.[7]

C2, C3, C6: These carbons, directly bonded to Cl, NO₂, and Br respectively, are expected

to be the most downfield. The carbon bearing the nitro group (C3) is often significantly

deshielded.

C4, C5: These carbons, bonded to hydrogen, will appear at relatively higher field

compared to the substituted carbons.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Position Predicted δ (ppm) Rationale

C2 148 – 152
Attached to N and Cl; highly

deshielded.

C3 145 – 150

Attached to the strongly

electron-withdrawing NO₂

group.

C4 125 – 130
CH carbon, influenced by

adjacent NO₂ group.

C5 128 – 135
CH carbon, influenced by

adjacent Br.

C6 140 – 145
Attached to N and Br; highly

deshielded.

Infrared (IR) Spectroscopy
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The IR spectrum provides confirmation of the key functional groups present in the molecule.

Interpretation: The spectrum will be dominated by absorptions from the aromatic ring and the

strong nitro group stretches. The fingerprint region (<1500 cm⁻¹) will contain complex

vibrations, including the C-Cl and C-Br stretches.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Intensity

3100 – 3000 Aromatic C-H Stretch Medium-Weak

1600 – 1570 Aromatic C=C Stretch Medium

1550 – 1520 Asymmetric NO₂ Stretch Strong

1360 – 1330 Symmetric NO₂ Stretch Strong

850 – 750 C-Cl Stretch Strong

700 – 550 C-Br Stretch Strong

Mass Spectrometry (MS)
The EI mass spectrum is crucial for confirming the molecular weight and elemental composition

(Br and Cl).

Isotopic Pattern: The most telling feature will be the molecular ion (M⁺) cluster. Due to the

natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%,

³⁷Cl: ~24.2%), a characteristic pattern of four peaks will be observed:

M⁺: Contains ⁷⁹Br and ³⁵Cl.

[M+2]⁺: Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. This will be the most intense peak in the cluster.

[M+4]⁺: Contains ⁸¹Br and ³⁷Cl.

Fragmentation: The molecular ion is energetically unstable and will break into smaller, stable

fragments.[8] Likely fragmentation pathways include the loss of neutral radicals or small

molecules.
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Table 5: Predicted Mass Spectrometry Data (EI)

m/z Ion Identity Rationale / Comments

236/238/240 [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ Cluster

Molecular ion cluster. The

exact m/z values are nominal.

The relative intensities will be

approximately 76:100:24.

190/192/194 [M - NO₂]⁺

Loss of a nitro radical (46 Da).

A common fragmentation for

nitroaromatics.

201/203 [M - Cl]⁺
Loss of a chlorine radical

(35/37 Da).

157/159 [M - Br]⁺
Loss of a bromine radical

(79/81 Da).

Safety and Handling
6-Bromo-2-chloro-3-nitropyridine is classified as acutely toxic if swallowed.[2]

Hazard Code: H301 (Toxic if swallowed).[2]

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON

CENTER/doctor).[2]

Personal Protective Equipment (PPE): Always handle in a fume hood wearing appropriate

PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion
The structural characterization of 6-Bromo-2-chloro-3-nitropyridine can be confidently

achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is

defined by two downfield doublets, while the ¹³C NMR shows five distinct signals for the

inequivalent carbons. The IR spectrum is dominated by strong nitro group absorptions, and the

mass spectrum provides definitive confirmation of the molecular weight and halogen
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composition through its unique isotopic cluster. This guide provides a robust predictive

framework for the analysis of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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